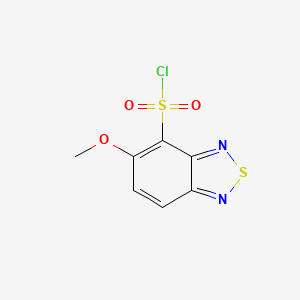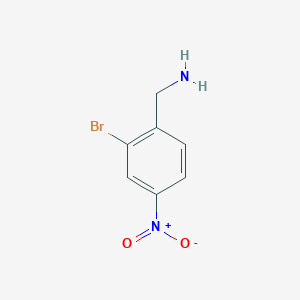
3,3,3-Trifluoro-2,2-dimethylpropan-1-ol
Overview
Description
3,3,3-Trifluoro-2,2-dimethylpropan-1-ol: is a fluorinated organic compound with the molecular formula C5H9F3O . It is a colorless liquid with a boiling point of approximately 126°C and a melting point of -90°C . This compound is soluble in water and has a low vapor pressure . It is commonly used as an intermediate in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with isopropanol , paraformaldehyde , and sodium nitrite dissolved in water.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods typically involve similar steps but are optimized for larger scales and higher yields. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it to various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products:
Scientific Research Applications
Chemistry:
- It is involved in the decarboxylation of 3,3,3-trifluoro-2,2-dimethylpropanoic acid for synthesizing heteroarenes, which are significant in drug discovery .
3,3,3-Trifluoro-2,2-dimethylpropan-1-ol: is used as a reagent in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology and Medicine:
- This compound is used in the synthesis of biologically active molecules, including potential drug candidates .
- It is also employed in the synthesis of chroman-4-ones , which are precursors for TRPV1 receptor modulators .
Industry:
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group and the hydroxyl group . These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
- 3,3,3-Trifluoro-2,2-dimethylpropanoic acid
- 3,3,3-Trifluoro-2,2-dimethylpropylamine
- 3,3,3-Trifluoro-2,2-dimethylpropyl chloride
Uniqueness:
- 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol is unique due to its specific combination of a trifluoromethyl group and a hydroxyl group, which imparts distinct reactivity and properties compared to its analogs .
- Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3,3,3-trifluoro-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-4(2,3-9)5(6,7)8/h9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHWGLHBRHBPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895296-01-1 | |
| Record name | 3,3,3-trifluoro-2,2-dimethylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B1444800.png)
![5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1444801.png)











